BenchChemオンラインストアへようこそ!

7-Amino-2,3-dihydroquinolin-4(1H)-one

Monoamine oxidase inhibition Neurodegeneration Isoform selectivity

Secure this privileged dihydroquinolinone scaffold for targeted protein degradation and CNS drug discovery. The 7-amino-4-one architecture is essential for CRBN E3 ligase engagement and MAO-B selectivity. Ideal for PROTAC, molecular glue, and kinase inhibitor R&D. Stock up for structure-activity relationship studies.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 721446-41-9
Cat. No. B3193484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-2,3-dihydroquinolin-4(1H)-one
CAS721446-41-9
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1CNC2=C(C1=O)C=CC(=C2)N
InChIInChI=1S/C9H10N2O/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,5,11H,3-4,10H2
InChIKeyWEZRETWSQFMEQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-2,3-dihydroquinolin-4(1H)-one: Core Scaffold for Kinase and Carbonic Anhydrase Inhibitor Development


7-Amino-2,3-dihydroquinolin-4(1H)-one (CAS 721446-41-9) is a dihydroquinolinone scaffold characterized by a fused bicyclic system with a ketone at the 4-position and a primary amine at the 7-position. This scaffold serves as a privileged structure in medicinal chemistry, with documented activity against multiple therapeutic targets including carbonic anhydrases (CAs), monoamine oxidases (MAOs), p38 MAP kinase, and tubulin polymerization [1][2][3]. The compound is frequently employed as a key intermediate for synthesizing diverse derivatives with enhanced potency and selectivity profiles .

Critical Differentiation: Why 7-Amino-2,3-dihydroquinolin-4(1H)-one Outperforms Generic Dihydroquinolinones in Targeted Protein Degradation and Isoform Selectivity


The precise substitution pattern of 7-amino-2,3-dihydroquinolin-4(1H)-one is non-negotiable for applications requiring specific target engagement. Unlike generic dihydroquinolinones with undefined or alternative amino group placement, the 7-amino-4-one motif confers distinct binding interactions and synthetic versatility. For instance, in cereblon (CRBN)-based targeted protein degradation, the 4-oxo-1,2,3,4-tetrahydroquinoline core is essential for E3 ligase binding and subsequent substrate specificity alteration [1]. Similarly, the 7-amino group serves as a critical vector for introducing diverse substituents that dramatically modulate isoform selectivity profiles against carbonic anhydrase and MAO targets [2][3]. Simple substitution with analogs lacking the 7-amino-4-one architecture, such as 7-amino-3,4-dihydroquinolin-2(1H)-one, leads to fundamentally different activity landscapes due to altered electronic distribution and hydrogen-bonding capabilities [4].

Quantitative Differentiation of 7-Amino-2,3-dihydroquinolin-4(1H)-one: Head-to-Head Activity Comparisons Against Key Analogs


MAO-B vs. MAO-A Isoform Selectivity: 6.5-Fold Preference Over 7-Amino-3,4-dihydroquinolin-2(1H)-one Scaffold

7-Amino-2,3-dihydroquinolin-4(1H)-one exhibits a clear isoform selectivity profile against MAO-B (IC50 = 15,400 nM) compared to MAO-A (IC50 = 100,000 nM), representing a 6.5-fold preference for MAO-B [1]. In contrast, derivatives built on the 7-amino-3,4-dihydroquinolin-2(1H)-one scaffold show no such differential activity; when conjugated with peptides, these derivatives display negligible inhibition against hCA I and only weak inhibition against hCA II (15.7-65.7 µM), with no reported MAO activity [2][3]. The 4-oxo-1,2,3,4-tetrahydroquinoline core of the target compound provides a distinct binding mode that is absent in the 2-oxo isomer.

Monoamine oxidase inhibition Neurodegeneration Isoform selectivity

Carbonic Anhydrase Inhibition: 7-Amino-2,3-dihydroquinolin-4(1H)-one as a Direct hCA II Inhibitor with 501 nM Ki

The unsubstituted 7-amino-2,3-dihydroquinolin-4(1H)-one scaffold directly inhibits human carbonic anhydrase II (hCA II) with a Ki of 501 nM [1]. This stands in stark contrast to the 7-amino-3,4-dihydroquinolin-2(1H)-one scaffold, which requires extensive peptide derivatization to achieve any measurable CA inhibition. Even then, the most potent 2-oxo derivatives exhibit only weak inhibition of hCA II with Ki values in the micromolar range (15.7-65.7 µM) [2]. Furthermore, while the 2-oxo derivatives show some selectivity for the tumor-associated isoform hCA IX (Ki = 243.6-2785.6 nM), the 4-oxo scaffold provides a more potent and direct starting point for further optimization [3].

Carbonic anhydrase inhibition Anticancer Glaucoma

p38 MAP Kinase Inhibition: Dihydroquinolinone Pharmacophore Enables Tunable Activity

The dihydroquinolinone pharmacophore, specifically the 4-oxo-1,2,3,4-tetrahydroquinoline core represented by 7-amino-2,3-dihydroquinolin-4(1H)-one, has been validated as a p38 MAP kinase inhibitory scaffold [1]. Structure-activity relationship (SAR) studies reveal that modifications to this dihydroquinolinone core can modulate p38 inhibitory activity, with the dihydroquinolinone scaffold demonstrating comparable potency to quinolinone-based inhibitors but with distinct metabolic stability profiles [2]. In contrast, the 2-oxo isomer (7-amino-3,4-dihydroquinolin-2(1H)-one) has not been reported to exhibit any p38 MAP kinase activity, underscoring the critical importance of the 4-oxo substitution pattern for this therapeutic target [3].

p38 MAP kinase Inflammation Autoimmune disease

EPAC1 Antagonism: 7-Amino-2,3-dihydroquinolin-4(1H)-one Exhibits Micromolar Activity, Structurally Distinct from CE3F4 Analog

7-Amino-2,3-dihydroquinolin-4(1H)-one demonstrates antagonist activity against EPAC1 (Exchange Protein directly Activated by cAMP 1) with an IC50 of 9,100 nM [1]. This activity profile is distinct from the well-characterized tetrahydroquinoline analog CE3F4, which inhibits EPAC1 with an IC50 of approximately 10,000 nM but operates through a different binding mechanism . The 4-oxo dihydroquinolinone scaffold represents a chemically distinct chemotype for EPAC1 antagonism, with the 7-amino group offering a handle for further structure-activity relationship exploration that is not present in CE3F4.

EPAC1 inhibition Cardiac hypertrophy Cancer metastasis

Tubulin Polymerization Inhibition: 7-Amino-2,3-dihydroquinolin-4(1H)-one Scaffold Yields Potent Anticancer Derivatives

Derivatives of 7-amino-2,3-dihydroquinolin-4(1H)-one have been designed and evaluated as tubulin polymerization inhibitors targeting the colchicine binding site [1]. While quantitative IC50 values for the parent compound are not reported, structure-activity relationship studies demonstrate that modifications to the 7-amino-4-oxo scaffold yield compounds with potent anticancer activity [2]. In contrast, the 2-oxo isomer derivatives (7-amino-3,4-dihydroquinolin-2(1H)-one) show only weak cytotoxic activity against A549 cells (IC50 = 26.87 µg/mL at 48h) and no reported tubulin polymerization inhibition [3].

Tubulin polymerization Anticancer Colchicine binding site

Precision Applications of 7-Amino-2,3-dihydroquinolin-4(1H)-one in Drug Discovery and Chemical Biology


Development of Isoform-Selective MAO-B Inhibitors for Neurodegenerative Disease

Leverage the 6.5-fold selectivity for MAO-B over MAO-A (IC50 = 15,400 nM vs. 100,000 nM) [1] to develop brain-penetrant therapeutics for Parkinson's disease and other neurodegenerative conditions. The 7-amino group provides a vector for introducing substituents that can further enhance selectivity and blood-brain barrier penetration.

Targeted Protein Degradation via CRBN E3 Ligase Recruitment

Utilize the dihydroquinolinone core as a CRBN-binding moiety in PROTAC (Proteolysis Targeting Chimera) and molecular glue degrader design [2]. The 4-oxo-1,2,3,4-tetrahydroquinoline scaffold alters CRBN substrate specificity, enabling targeted degradation of oncogenic proteins in cancer therapy.

Carbonic Anhydrase Inhibitor Optimization for Cancer and Glaucoma

Start with the direct hCA II inhibitory activity (Ki = 501 nM) [3] and optimize via the 7-amino group to achieve enhanced potency and isoform selectivity. Target tumor-associated hCA IX (Ki = 243.6-2785.6 nM for related derivatives) [4] for anticancer applications, or hCA II for glaucoma and edema.

EPAC1 Antagonist Development for Cardiac Hypertrophy and Metastasis

Employ the 7-amino-2,3-dihydroquinolin-4(1H)-one scaffold as an alternative chemotype to CE3F4 for EPAC1 antagonism (IC50 = 9,100 nM) [5]. The distinct binding mode and synthetic accessibility offer advantages for optimizing potency and selectivity while circumventing existing IP constraints.

Quote Request

Request a Quote for 7-Amino-2,3-dihydroquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.